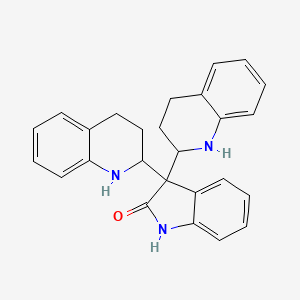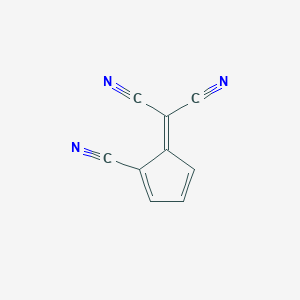![molecular formula C19H14N4O4S B14353261 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 93233-09-1](/img/structure/B14353261.png)
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique structure combining naphthalene, quinoline, and sulfonic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the sulfonic acid group through sulfonation. The quinoline moiety can be introduced via a condensation reaction with an appropriate hydrazine derivative. The final steps often involve oxidation and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to consider the cost-effectiveness and environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Industry: In industrial applications, the compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism by which 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety, for example, is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones share structural similarities and are known for their biological activities.
Naphthalene derivatives: Compounds with naphthalene backbones, such as naphthalene sulfonic acids, are used in various industrial applications.
Uniqueness
What sets 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid apart is its combination of these structural elements, which can confer unique properties and potential applications. The presence of both quinoline and naphthalene moieties, along with the sulfonic acid group, makes it a versatile compound for research and industrial use.
Properties
CAS No. |
93233-09-1 |
|---|---|
Molecular Formula |
C19H14N4O4S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-(quinolin-8-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C19H14N4O4S/c20-13-7-6-12-9-16(28(25,26)27)18(19(24)14(12)10-13)23-22-15-5-1-3-11-4-2-8-21-17(11)15/h1-10,24H,20H2,(H,25,26,27) |
InChI Key |
FUSRRCACJPFBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
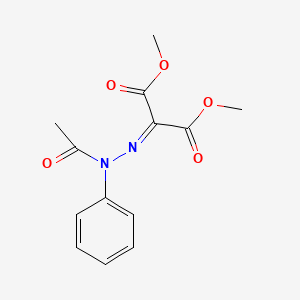
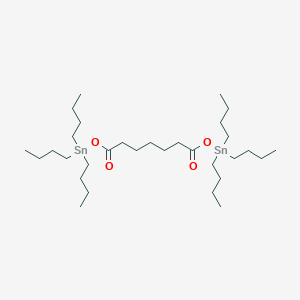
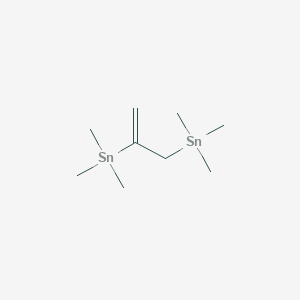
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
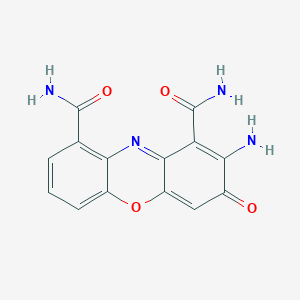
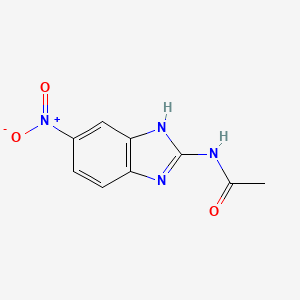
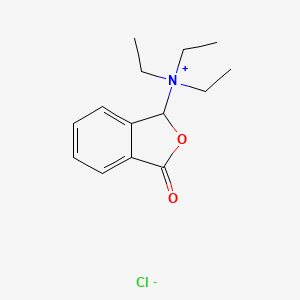
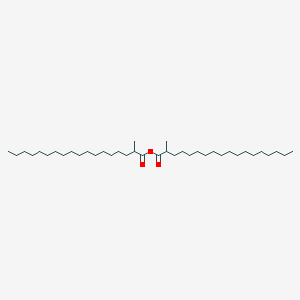
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
